4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c22-16-5-6-17(23)21(16)13-1-3-15(4-2-13)26(24,25)19-12-8-10-20-14(11-12)7-9-18-20/h1-4,7,9,12,19H,5-6,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWDCSBTHZDVMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NS(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its chemical formula and a molecular weight of approximately 513.50 g/mol. It contains multiple functional groups that contribute to its biological activity, including a sulfonamide moiety and a pyrrolidine ring.
Anticonvulsant Properties
Recent studies have demonstrated that derivatives of the 2,5-dioxopyrrolidin-1-yl structure exhibit significant anticonvulsant activity. For instance, one study highlighted the effectiveness of a related compound in various seizure models:
- Maximal Electroshock (MES) Test : ED50 = 23.7 mg/kg
- Pentylenetetrazole (PTZ) Test : ED50 = 59.4 mg/kg
- 6 Hz Seizure Model : ED50 = 22.4 mg/kg
These results suggest that compounds with similar structures may act through multiple mechanisms, including sodium/calcium channel modulation and TRPV1 receptor antagonism .
Antinociceptive Activity
In addition to anticonvulsant effects, the compound has shown potential in pain management. The lead compound from a related study demonstrated efficacy in the formalin-induced tonic pain model, indicating its ability to modulate pain pathways effectively .
The biological activity of this compound may be attributed to its ability to interact with various ion channels and receptors involved in neurotransmission and pain signaling pathways. Specific mechanisms include:
- Inhibition of Sodium Channels : Reducing neuronal excitability.
- TRPV1 Receptor Antagonism : Decreasing pain perception.
These actions contribute to both anticonvulsant and analgesic properties, making it a candidate for further pharmacological development .
Study on Hybrid Pyrrolidine Derivatives
A focused study investigated a series of hybrid pyrrolidine derivatives similar to our compound. The findings indicated that these compounds exhibited broad-spectrum protective activity against seizures and pain:
| Compound | ED50 (mg/kg) | Activity Type |
|---|---|---|
| Compound 22 | 23.7 | Anticonvulsant (MES) |
| Compound 22 | 59.4 | Anticonvulsant (PTZ) |
| Compound 22 | 22.4 | Anticonvulsant (6 Hz) |
| Compound 22 | - | Antinociceptive |
This table summarizes the efficacy of the lead compound in various biological assays .
Pharmacokinetic Profile
In vitro assays assessing absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties revealed favorable profiles for the lead compounds derived from similar structures. Such profiles are crucial for determining the viability of these compounds as therapeutic agents for epilepsy and neuropathic pain .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
The compound shares core features with benzenesulfonamide derivatives reported in , such as the sulfonamide pharmacophore and fused heterocyclic systems. However, key differences include:
- Pyrrolidinedione vs.
- Tetrahydropyrazolo[1,5-a]pyridine vs. Diarylpyrazoline : The tetrahydropyrazolopyridine scaffold could confer distinct conformational rigidity or lipophilicity, influencing membrane permeability or target engagement.
Methodological Considerations
Dose-effect analyses for such compounds typically employ methods like those described in , which enable rapid estimation of median effective doses (ED50), slope parameters, and relative potency . These approaches are critical for comparing the target compound’s efficacy and safety profile against analogs.
Research Findings and Data Table
Table 1: Structural and Functional Comparison of Benzenesulfonamide Derivatives
Key Observations
- Substituent Impact : Hydroxyphenyl groups in ’s analogs correlate with moderate CA inhibition, whereas the target compound’s pyrrolidinedione may improve potency.
- Cytotoxicity: Pyrazoline derivatives show aryl-dependent cytotoxicity, suggesting the tetrahydropyrazolopyridine scaffold could offer novel mechanisms.
Q & A
Q. What are the key synthetic pathways for preparing 4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide?
- Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a benzenesulfonyl chloride derivative with a tetrahydropyrazolo-pyridine amine under basic conditions (e.g., triethylamine or pyridine) to facilitate the formation of the sulfonamide bond. For example, similar sulfonamide syntheses employ reflux in ethanol or DMF with subsequent purification via recrystallization (1:1 DMF-EtOH) or column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer: Nuclear Magnetic Resonance (¹H and ¹³C NMR) is essential for confirming the sulfonamide linkage and pyrrolidinone/pyrazole ring systems. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while FTIR identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹). Purity assessment typically requires High-Performance Liquid Chromatography (HPLC) .
Advanced Research Questions
Q. How can computational methods optimize the reaction conditions for synthesizing this compound?
- Methodological Answer: Density Functional Theory (DFT) calculations can predict transition states and energy barriers for key steps like sulfonamide bond formation. Coupled with experimental Design of Experiments (DoE), parameters such as solvent polarity (ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst loading are optimized. This hybrid approach reduces trial-and-error synthesis .
Q. What strategies resolve contradictions in bioactivity data across structurally similar sulfonamide derivatives?
- Methodological Answer: Comparative Structure-Activity Relationship (SAR) studies are critical. For instance, substituting the pyrrolidinone ring (2,5-dioxo group) with alternative electron-withdrawing groups (e.g., fluorophenyl) may alter binding affinity. Bioassays under standardized conditions (e.g., enzyme inhibition assays for carbonic anhydrase) and statistical validation (ANOVA) help distinguish artifacts from true activity trends .
Q. How does the tetrahydropyrazolo[1,5-a]pyridine moiety influence the compound’s pharmacokinetic properties?
- Methodological Answer: The partially saturated pyridine ring enhances solubility via hydrogen bonding while maintaining metabolic stability. In vitro assays (e.g., microsomal stability tests) and logP measurements (via shake-flask method) quantify these effects. Molecular dynamics simulations further predict blood-brain barrier permeability based on lipophilicity and polar surface area .
Q. What experimental designs mitigate challenges in regioselective functionalization of the pyrazole ring?
- Methodological Answer: Directed ortho-metalation (DoM) or transition-metal catalysis (e.g., palladium-catalyzed C–H activation) enables selective substitution. Monitoring reaction progress via LC-MS and adjusting protecting groups (e.g., tert-butoxycarbonyl) on the pyrazole nitrogen prevents undesired side reactions. X-ray crystallography confirms regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
